molecular formula C8H4F3NS B8739979 7-(Trifluoromethyl)benzo[d]thiazole

7-(Trifluoromethyl)benzo[d]thiazole

Cat. No. B8739979
M. Wt: 203.19 g/mol
InChI Key: CLUVQFNKTOCLAJ-UHFFFAOYSA-N
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Patent
US09221809B2

Procedure details

Following the same procedure as in step 2 of Example 337 using 7-(trifluoromethyl)-1,3-benzothiazole-2-thiol (300 mg, 1.28 mmol, 1.00 equiv) and iron powder (710 mg, 10.00 equiv) in acetic acid (12.0 mL). 210 mg of the title compound was obtained as a crude product as a gray-white solid, which was used directly for next step without further purification.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
710 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[C:11]2[S:10][C:9](S)=[N:8][C:7]=2[CH:6]=[CH:5][CH:4]=1>C(O)(=O)C.[Fe]>[F:14][C:2]([F:1])([F:13])[C:3]1[C:11]2[S:10][CH:9]=[N:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
FC(C1=CC=CC=2N=C(SC21)S)(F)F
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
710 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=CC=2N=CSC21)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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